1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxypiperidine
Overview
Description
1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxypiperidine is a synthetic compound with a molecular formula of C16H20FN3O2. This compound is notable for its unique structure, which includes a fluorobenzyl group, an oxadiazole ring, and a methoxypiperidine moiety.
Preparation Methods
The synthesis of 1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxypiperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using fluorobenzyl halides.
Attachment of the Methoxypiperidine Moiety: The final step involves the coupling of the oxadiazole intermediate with 3-methoxypiperidine under suitable conditions, such as using a base like potassium carbonate in an aprotic solvent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxypiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the oxadiazole ring to more reduced forms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for cyclization, and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a lead molecule for the development of new drugs, particularly due to its potential anti-inflammatory and antimicrobial properties.
Pharmacology: Studies have investigated its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which 1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxypiperidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring is known to interact with various biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The fluorobenzyl group may enhance the compound’s binding affinity and specificity, while the methoxypiperidine moiety can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar compounds to 1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxypiperidine include other oxadiazole derivatives and fluorobenzyl-containing molecules. Some examples are:
1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine: Similar structure but with a methyl group instead of a methoxy group.
1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxypiperidine: Contains a chlorobenzyl group instead of a fluorobenzyl group.
1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethoxypiperidine: Similar structure but with an ethoxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-5-[(3-methoxypiperidin-1-yl)methyl]-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2/c1-21-13-6-4-8-20(10-13)11-16-18-15(19-22-16)9-12-5-2-3-7-14(12)17/h2-3,5,7,13H,4,6,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZBQWFTOYAVOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)CC2=NC(=NO2)CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24798127 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.